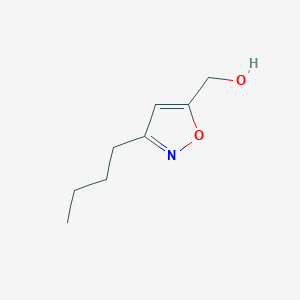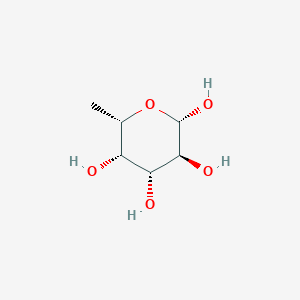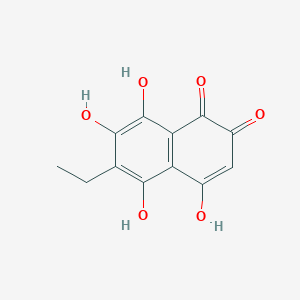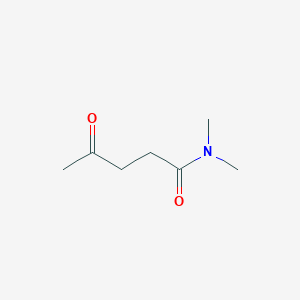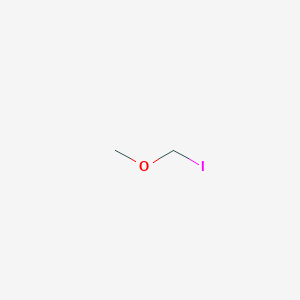
Éter metílico yodometil
Descripción general
Descripción
Iodomethyl methyl ether (IMME), known chemically as [13057-19-7] C2H5IO, is a significant compound in the realm of organic chemistry due to its versatility as a reactive methoxymethylating agent for various nucleophiles including phosphorus, carbon, oxygen, and nitrogen. Additionally, it serves as an iodomethylating agent for aromatic systems. The compound is also referred to by its alternate name, iodomethoxymethane (Jung, Zheng, & Wang, 2007).
Synthesis Analysis
The synthesis of IMME can be achieved through several methods. One prevalent method involves the displacement of chloride from chloromethyl methyl ether by iodide ion, followed by the distillation of the product. Another approach utilizes the reaction of formaldehyde or trioxane with methanol and hydrogen iodide. A notably advantageous method involves the reaction of methylal (dimethoxymethane) with iodotrimethylsilane, circumventing the use or production of highly carcinogenic materials like chloromethyl methyl ether or bis(chloromethyl) ether (Jung, Zheng, & Wang, 2007).
Molecular Structure Analysis
The molecular structure of IMME, including its rotational and quartic centrifugal distortion constants and all components of the nuclear quadrupole coupling constant tensor, has been established through microwave spectra measurements of the molecule and its isotopic species. These studies have provided a detailed understanding of its geometric configuration and electronic distribution (Hayashi, Morimoto, & Inada, 1995).
Chemical Reactions and Properties
IMME acts as a reactive methoxymethylating agent, capable of introducing methoxymethyl groups to a variety of nucleophiles. This reactivity is crucial for modifying phosphorus, carbon, oxygen, and nitrogen-containing compounds, thereby expanding the utility of IMME in organic synthesis and modifications of aromatic systems (Jung, Zheng, & Wang, 2007).
Physical Properties Analysis
IMME is a liquid at room temperature and is commercially available, often stabilized with copper. It has a boiling point of 122 °C at decomposition, and 39 °C at 20 mmHg, with a density of 2.030 g/mL. It is soluble in common organic solvents, indicating its compatibility with a wide range of chemical reactions and processes (Jung, Zheng, & Wang, 2007).
Chemical Properties Analysis
The chemical properties of IMME underscore its strong reactivity as an alkylating agent, which is critical for its application in organic synthesis. However, due to its corrosive nature and potential as a lachrymator, IMME must be handled with caution, preferably under fume hood conditions to prevent exposure through inhalation or skin contact (Jung, Zheng, & Wang, 2007).
Aplicaciones Científicas De Investigación
Éter halo
El éter metílico yodometil es un tipo de éter halo . Los éteres halo son un grupo de compuestos orgánicos que contienen un átomo de halógeno y un grupo éter. Se utilizan en una variedad de reacciones químicas debido a su reactividad única.
Estabilizador
Este compuesto contiene cobre como estabilizador . Los estabilizadores son sustancias que permiten el almacenamiento y la manipulación seguros de compuestos potencialmente reactivos o inestables. Se utilizan ampliamente en la industria química.
Estudios espectrales
El éter metílico yodometil y sus dos especies deuteradas se han medido mediante estudios espectrales de microondas . Estos estudios ayudan a comprender la estructura molecular y la dinámica del compuesto.
Reacciones de metoximetilación
El éter metílico yodometil se somete fácilmente a una reacción de metoximetilación con nucleófilos que contienen fósforo, carbono, oxígeno y nitrógeno . Esto lo hace útil en la síntesis de una amplia gama de compuestos orgánicos.
Síntesis de polímeros
El éter metílico yodometil se ha utilizado en la creación de numerosos compuestos orgánicos, incluidos los polímeros . Los polímeros tienen una amplia gama de aplicaciones, desde plásticos y resinas hasta fibras y adhesivos.
Fabricación de tintes
Además de los polímeros, el éter metílico yodometil también se utiliza en la producción de tintes . Los tintes se utilizan en una variedad de industrias, como textiles, impresión y procesamiento de alimentos.
Intermedio en reacciones químicas
El éter metílico yodometil se utiliza a menudo como intermedio en reacciones químicas . Un intermedio es una sustancia que se forma y se consume durante la reacción general, y su identificación a menudo puede ayudar a dilucidar el mecanismo de reacción.
Síntesis de poliuretanos y polietilenos
El éter metílico yodometil ha jugado un papel en la síntesis de varios polímeros, como poliuretanos y polietilenos . Estos materiales tienen numerosas aplicaciones, desde espuma flexible y elastómeros hasta envases y bolsas de plástico.
Mecanismo De Acción
Target of Action
Iodomethyl methyl ether, also known as Iodomethoxymethane, is a halo ether . It primarily targets phosphorus, carbon, oxygen, and nitrogen-containing nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, acting as electron donors and forming covalent bonds with electrophiles.
Mode of Action
Iodomethyl methyl ether interacts with its targets through a process known as methoxymethylation . In this reaction, the iodomethyl methyl ether molecule donates a methoxymethyl group to the nucleophile, resulting in a new covalent bond. This interaction can lead to significant changes in the biochemical properties of the target molecule.
Pharmacokinetics
Its solubility in organic solvents suggests that it may be readily absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of iodomethyl methyl ether can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in organic solvents indicates that the presence of such solvents in the environment could impact its action and efficacy
Safety and Hazards
Propiedades
IUPAC Name |
iodo(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSXSNJAQDJKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156625 | |
| Record name | Iodomethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13057-19-7 | |
| Record name | Methane, iodomethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodomethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodomethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodomethyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of iodomethyl methyl ether and are there any notable spectroscopic features?
A1: Iodomethyl methyl ether (CH3OCH2I) has a molecular weight of 171.97 g/mol. [] Spectroscopically, its microwave spectrum has been extensively studied, providing information about its rotational constants, quartic centrifugal distortion constants, and nuclear quadrupole coupling constant tensor. [, ] This data enables researchers to determine its rs structure and understand the orientation of the iodine atom within the molecule. [] Additionally, NMR and UV spectral features have also been reported. []
Q2: How is iodomethyl methyl ether synthesized and what are its common applications in organic synthesis?
A2: While traditionally synthesized using potentially carcinogenic reagents like chloromethyl methyl ether, safer routes to iodomethyl methyl ether utilize reactions between methylal and iodotrimethylsilane [, ] or formaldehyde/trioxane with methanol and hydrogen iodide. [] It's a versatile reagent used for methoxymethylation of phosphorus, carbon, oxygen, and nitrogen nucleophiles. [] Furthermore, it acts as an effective iodomethylating agent for aromatic systems. []
Q3: Can you elaborate on the reactivity of iodomethyl methyl ether and its role in determining bond strengths?
A3: Iodomethyl methyl ether readily reacts with iodine, a process which has been investigated to determine the carbon-hydrogen bond strength in dimethyl ether. [] Kinetic studies of this reaction have provided valuable thermodynamic parameters, including bond dissociation energies, offering insight into the stability and reactivity of related ethers. []
Q4: Has iodomethyl methyl ether been observed in any unexpected contexts?
A4: Interestingly, iodomethyl methyl ether has been identified as the source of a +30 Da mass spectrometric artifact in the analysis of permethylated carbohydrates. [] This artifact arises from the incorporation of a methoxymethyl group instead of a methyl group during the permethylation process, highlighting the importance of considering potential side reactions during derivatization. []
Q5: Are there any known applications of iodomethyl methyl ether in polymer chemistry?
A5: Iodomethyl methyl ether, in combination with zinc iodide, has been explored for its role in the living cationic polymerization of vinyl ethers. [] This suggests potential applications in controlling polymer chain growth and architecture, an area that might be of interest for further investigation.
Q6: What are the safety concerns associated with handling iodomethyl methyl ether?
A6: Iodomethyl methyl ether is corrosive, a lachrymator, and a strong alkylating agent. [] It's crucial to handle it with caution, wearing appropriate protective equipment and working in a well-ventilated area to minimize the risk of exposure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)


